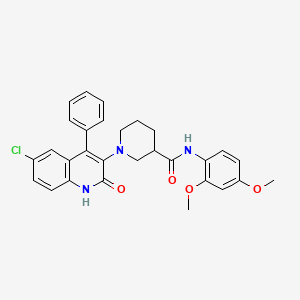![molecular formula C10H9N3O5S B10875313 4-methyl-1-[(4-nitrophenyl)sulfonyl]-1,3-dihydro-2H-imidazol-2-one](/img/structure/B10875313.png)
4-methyl-1-[(4-nitrophenyl)sulfonyl]-1,3-dihydro-2H-imidazol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-1-[(4-nitrophenyl)sulfonyl]-1,3-dihydro-2H-imidazol-2-one is a compound that belongs to the class of sulfonamides and imidazoles. This compound is characterized by the presence of a sulfonyl group attached to a nitrophenyl ring, which is further connected to an imidazole ring. The unique structure of this compound makes it an interesting subject for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-1-[(4-nitrophenyl)sulfonyl]-1,3-dihydro-2H-imidazol-2-one typically involves the reaction of 4-nitrobenzenesulfonyl chloride with an appropriate imidazole derivative. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction conditions often require cooling to maintain the stability of the reactants and to control the reaction rate .
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-methyl-1-[(4-nitrophenyl)sulfonyl]-1,3-dihydro-2H-imidazol-2-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The imidazole ring can undergo nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles such as amines for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups onto the imidazole ring .
Scientific Research Applications
4-methyl-1-[(4-nitrophenyl)sulfonyl]-1,3-dihydro-2H-imidazol-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of 4-methyl-1-[(4-nitrophenyl)sulfonyl]-1,3-dihydro-2H-imidazol-2-one involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites, leading to inhibition of enzyme activity. The nitrophenyl group can participate in electron transfer processes, affecting cellular pathways .
Comparison with Similar Compounds
Similar Compounds
4-nitrophenylsulfonyl imidazole: Similar structure but lacks the methyl group.
4-methylsulfonyl phenyl imidazole: Similar structure but lacks the nitro group
Uniqueness
The presence of both the nitrophenyl and sulfonyl groups in 4-methyl-1-[(4-nitrophenyl)sulfonyl]-1,3-dihydro-2H-imidazol-2-one provides unique chemical properties, making it more versatile in various applications compared to its similar compounds .
Properties
Molecular Formula |
C10H9N3O5S |
|---|---|
Molecular Weight |
283.26 g/mol |
IUPAC Name |
5-methyl-3-(4-nitrophenyl)sulfonyl-1H-imidazol-2-one |
InChI |
InChI=1S/C10H9N3O5S/c1-7-6-12(10(14)11-7)19(17,18)9-4-2-8(3-5-9)13(15)16/h2-6H,1H3,(H,11,14) |
InChI Key |
NZTDKKJMJVBMAK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C(=O)N1)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl [(4Z)-1-(4-methoxyphenyl)-5-oxo-4-{1-[(pyridin-3-ylmethyl)amino]ethylidene}-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10875249.png)
![2-[(4,6-dihydroxypyrimidin-2-yl)sulfanyl]-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B10875252.png)
![2-(4-Acetyl-phenylamino)-pyrido[3,2-e][1,3]thiazin-4-one](/img/structure/B10875255.png)
![16-(2-methoxyphenyl)-14-methyl-4-[(2-methylphenoxy)methyl]-12-phenyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaene](/img/structure/B10875257.png)
![8-Ethyl-2-{4-[(1-methoxy-1-oxopropan-2-yl)carbamothioyl]piperazin-1-yl}-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B10875260.png)
![N-(4-chlorophenyl)-2-{[5-(2-methylpropyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B10875265.png)
![4-(4-hydroxyphenyl)-5-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B10875269.png)
![N-[3-methyl-1-oxo-1-(phenylamino)butan-2-yl]-2-{[(4-methylphenyl)carbonyl]amino}benzamide](/img/structure/B10875272.png)
![(E)-16-(4-(difluoromethoxy)-3-methoxybenzylidene)-3-hydroxy-10,13-dimethyltetradecahydro-1H-cyclopenta[a]phenanthren-17(2H)-one](/img/structure/B10875276.png)
![5-(4-bromophenyl)-4-[(4-bromophenyl)carbonyl]-3-hydroxy-1-methyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10875278.png)

![3-{[(E)-(4-chlorophenyl)methylidene]amino}-2-(phenoxymethyl)quinazolin-4(3H)-one](/img/structure/B10875297.png)
![2-(2,5-dioxopyrrolidin-1-yl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]propanamide](/img/structure/B10875299.png)
![1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-[(1-phenyl-1,2,4-triazol-3-yl)sulfanyl]ethanone](/img/structure/B10875320.png)
